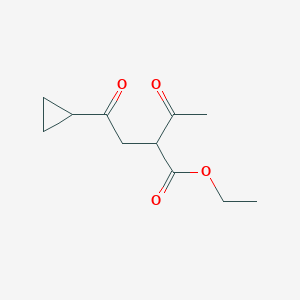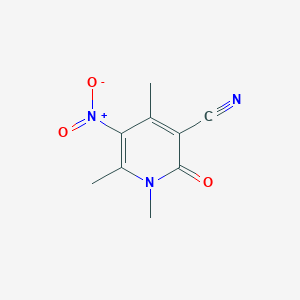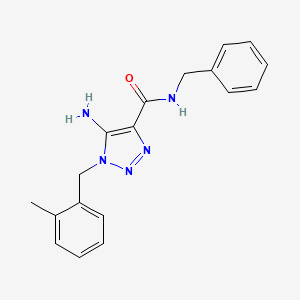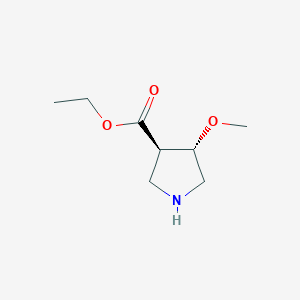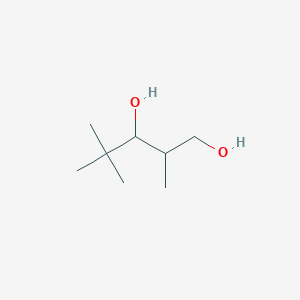
2,4,4-Trimethylpentane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethylpentane-1,3-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is known for its versatility in various chemical reactions and applications across different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,4-Trimethylpentane-1,3-diol can be synthesized through several methods. One common approach involves the hydrogenation of 2,4,4-trimethylpentane-1,3-dione. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding diketone. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Trimethylpentane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced further to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace hydroxyl groups with halogens.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
2,4,4-Trimethylpentane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and resins.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a solvent in biochemical assays.
Medicine: It serves as an intermediate in the production of pharmaceuticals and active pharmaceutical ingredients (APIs).
Industry: The diol is employed in the manufacture of coatings, adhesives, and plasticizers due to its excellent chemical stability and compatibility with various materials.
Mechanism of Action
The mechanism by which 2,4,4-trimethylpentane-1,3-diol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl groups participate in various transformations, acting as nucleophiles or electrophiles depending on the reaction conditions. In biological systems, the compound can interact with enzymes and other biomolecules, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
2,4,4-Trimethylpentane-1,3-diol can be compared with other similar diols, such as:
1,2-Propanediol (Propylene glycol): A common diol used in antifreeze and as a food additive. It has a simpler structure and different physical properties.
1,3-Butanediol: Used in the production of plastics and as a solvent. It has a different carbon chain length and branching pattern.
2,2,4-Trimethyl-1,3-pentanediol: A closely related compound with similar applications but slightly different reactivity due to the position of the hydroxyl groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2,4,4-trimethylpentane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-6(5-9)7(10)8(2,3)4/h6-7,9-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKQSAYLQSMHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711355.png)
![2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2711357.png)
![2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2711358.png)
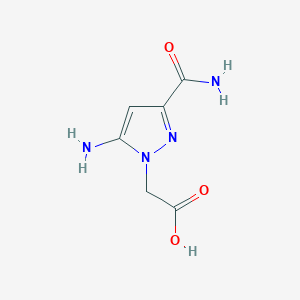
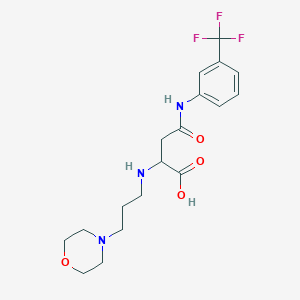
![3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2711367.png)
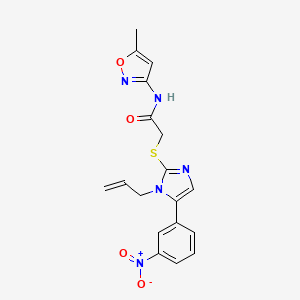
![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2711369.png)
![3-methyl-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2711370.png)
